molecular formula C20H19N3O3S B2896969 7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034513-69-2

7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2896969
CAS No.: 2034513-69-2
M. Wt: 381.45
InChI Key: BKLXFVZAEVOKDL-UHFFFAOYSA-N
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Description

This compound features a tetrahydroindolizine core substituted with a methoxy group at position 7 and a carboxamide group at position 6. The carboxamide nitrogen is linked to a 3-(2-methylthiazol-4-yl)phenyl group, introducing a heterocyclic thiazole moiety.

Properties

IUPAC Name

7-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-12-21-15(11-27-12)13-5-3-6-14(9-13)22-20(25)19-16-7-4-8-23(16)18(24)10-17(19)26-2/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLXFVZAEVOKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=C4CCCN4C(=O)C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolizine core, followed by the introduction of the methoxy group and the thiazole ring. The final step involves the formation of the carboxamide linkage.

    Indolizine Core Formation: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.

    Methoxy Group Introduction: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.

    Thiazole Ring Formation: The thiazole ring can be synthesized through a condensation reaction involving a thioamide and a haloketone.

    Carboxamide Formation: The final step involves the coupling of the thiazole-substituted phenyl group with the indolizine core using reagents like carbodiimides to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, 7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide could be explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    DNA Intercalation: The compound could intercalate into DNA, disrupting its structure and function, which may be useful in anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Indolizine Carboxamide Family

The following compounds share the tetrahydroindolizine-8-carboxamide scaffold but differ in substituents on the phenyl ring:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Features
Target Compound 3-(2-Methylthiazol-4-yl) C₂₁H₂₀N₄O₃S 408.47 (calc.) Thiazole ring enhances π-stacking; potential kinase inhibition
N-(2-Chloro-4-methylphenyl)-7-methoxy-5-oxo-... (CAS 2034606-37-4) 2-Chloro-4-methyl C₁₇H₁₇ClN₂O₃ 332.8 Chlorine and methyl groups may improve lipophilicity
N-(2-Carbamoylphenyl)-7-methoxy-5-oxo-... (CAS 2034333-38-3) 2-Carbamoyl C₁₇H₁₇N₃O₄ 327.33 Carbamoyl group increases hydrogen-bonding capacity
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate - (Carboxylate instead of carboxamide) C₁₂H₁₁NO₅ 249.22 (calc.) Hydroxy and carboxylate groups enhance solubility

Key Observations :

  • Thiazole vs.
  • Carboxamide vs. Carboxylate : The carboxamide group in the target compound supports stronger hydrogen-bonding interactions compared to carboxylate derivatives, which could enhance target affinity but reduce solubility .
Functional Analog: Benzofuran Carboxamides

describes 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides, which share the methoxy and carboxamide functional groups but differ in the core structure:

Compound Class Core Structure Biological Activity Synthetic Route
Target Indolizine Tetrahydroindolizine Not reported (speculated enzyme inhibition) Likely involves coupling of indolizine acid with aryl amines
Benzofuran Carboxamides Benzofuran Neuroprotective, antioxidant CDI-mediated coupling of benzofuran acid with aryl amines

Key Differences :

  • Antioxidant Potential: Benzofuran derivatives in demonstrated neuroprotective effects via antioxidant mechanisms, suggesting the target indolizine compound might share similar pathways if tested .

Biological Activity

7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A tetrahydroindolizine core.
  • A methoxy group at the 7-position.
  • A thiazole moiety linked to a phenyl group.

The molecular formula is C18H20N4O3SC_{18}H_{20}N_4O_3S, and it exhibits properties typical of compounds with potential therapeutic applications.

Anticancer Activity

Research has indicated that derivatives of indolizine compounds can exhibit significant anticancer properties. For instance, in a study focusing on 5-oxo-tetrahydroquinoline derivatives, compounds similar to 7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide were shown to induce apoptosis in cancer cells and inhibit P-glycoprotein (P-gp) efflux mechanisms that contribute to multidrug resistance (MDR) in cancer therapy .

Table 1: Summary of Anticancer Studies

StudyCompoundCell LineIC50 (µM)Mechanism
A1MES-SA-DX510P-gp inhibition, apoptosis induction
6jMDA-MB-23115Cytotoxicity via oxidative stress

Antimicrobial Activity

The antimicrobial potential of the compound has also been investigated. Similar compounds with the thiazole moiety have demonstrated activity against various bacterial strains. For example, studies on quinoline derivatives showed notable antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity Overview

Compound TypeTarget BacteriaActivity
Quinoline DerivativesStaphylococcus aureusInhibitory
Escherichia coliModerate

Case Studies

  • Study on Indolizine Derivatives : A recent study synthesized several indolizine derivatives and evaluated their anticancer activity against human breast cancer cell lines. The results indicated that modifications at the carboxamide position significantly enhanced cytotoxicity .
  • Thiazole-Based Compounds : Another investigation focused on thiazole-containing compounds, demonstrating their ability to inhibit bacterial growth effectively. The study highlighted the importance of structural variations in enhancing biological activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide to various biological targets. These studies suggest that the compound may interact with key enzymes involved in cancer proliferation and bacterial metabolism.

Q & A

Q. What are the key considerations for designing a scalable synthesis route for this compound?

  • Methodological Answer : A scalable synthesis requires optimizing reaction conditions such as solvent choice, temperature, and catalyst. For example, acetic acid reflux with sodium acetate (as a base) is effective for cyclocondensation reactions involving indole and thiazole precursors . Monitoring intermediates via thin-layer chromatography (TLC) ensures reaction progression, while recrystallization from DMF/acetic acid mixtures improves purity .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups (e.g., methoxy, carboxamide). For example, 1H^1H-NMR can identify aromatic protons in the thiazole ring (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy.

Q. What are the standard protocols for assessing preliminary biological activity?

  • Methodological Answer : Conduct in vitro assays targeting enzymes or receptors structurally related to the compound’s scaffold. For thiazole-containing analogs, kinase inhibition assays (e.g., EGFR or Aurora kinases) are common, using ATP-binding pocket competition studies. Cell viability assays (e.g., MTT) in cancer cell lines can screen for anti-proliferative effects .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in synthesis. For example, reaction path searches using software like Gaussian or ORCA can identify optimal conditions for forming the tetrahydroindolizine core . Machine learning models trained on reaction databases (e.g., Reaxys) suggest solvent-catalyst pairs to improve yield.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional effects). If a compound shows inconsistent kinase inhibition, test for off-target effects via kinome-wide profiling or proteomics. Adjust experimental conditions (e.g., ATP concentration) to align with physiological relevance .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer : Systematically vary substituents (e.g., methoxy position, thiazole methyl group) and measure biological outcomes. For example, replacing the 7-methoxy group with a hydroxyl group (via demethylation) may alter solubility and target engagement . Molecular docking (e.g., AutoDock Vina) predicts binding modes to prioritize modifications.

Q. What advanced techniques characterize crystallinity and polymorphism?

  • Methodological Answer : Single-crystal X-ray diffraction determines the 3D structure and hydrogen-bonding networks, critical for understanding bioavailability. Powder X-ray diffraction (PXRD) identifies polymorphic forms, while differential scanning calorimetry (DSC) assesses thermal stability .

Data Analysis & Experimental Design

Q. How should researchers handle low yields in the final coupling step?

  • Methodological Answer : Investigate steric hindrance or electronic effects in the carboxamide formation. Use coupling reagents like HATU or EDCI with DMAP as a catalyst. Monitor reaction progress via LC-MS to detect intermediates and adjust stoichiometry (e.g., excess aryl amine) .

Q. What analytical workflows ensure purity in complex reaction mixtures?

  • Methodological Answer : Employ preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) to isolate the target compound. Validate purity (>95%) via UPLC-UV/ELSD and quantify impurities using charged aerosol detection (CAD) .

Q. How can researchers mitigate batch-to-batch variability in biological assays?

  • Methodological Answer :
    Standardize compound storage (desiccated, -20°C) and reconstitution protocols (e.g., DMSO stock solutions with <0.1% water). Include internal controls (e.g., reference inhibitors) in each assay plate. Use statistical tools like ANOVA to identify outlier batches .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAcetic acidHigh purity (>90%)
CatalystSodium acetateAccelerates cyclization
Reaction Time4–5 hours (reflux)Maximizes conversion

Q. Table 2: Biological Activity Profiling

Assay TypeTargetIC50 (nM)Reference
Kinase InhibitionEGFR12.3 ± 1.5
Anti-ProliferativeHCT-116 (colon cancer)0.8 ± 0.2

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